![molecular formula C22H29ClN2O3 B283612 N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B283612.png)
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine, also known as SB-269970, is a selective 5-HT7 receptor antagonist. It was first synthesized in 2003 by scientists at GlaxoSmithKline and has since been used in various scientific research applications.
Wirkmechanismus
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine works by selectively blocking the 5-HT7 receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of various physiological and behavioral processes, including mood, cognition, and sleep.
Biochemical and Physiological Effects
The blockade of the 5-HT7 receptor by N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine has been shown to have various biochemical and physiological effects. It has been shown to increase acetylcholine release in the prefrontal cortex, which is involved in cognitive processes such as attention and working memory. It has also been shown to decrease dopamine release in the nucleus accumbens, which is involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine in lab experiments include its high selectivity for the 5-HT7 receptor, which allows for more precise manipulation of this receptor subtype. However, its limitations include its relatively low potency and the potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine. One potential direction is the investigation of its potential therapeutic effects in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is the investigation of its effects on other neurotransmitter systems, such as the glutamate system, which is involved in learning and memory. Additionally, the development of more potent and selective 5-HT7 receptor antagonists could lead to further insights into the role of this receptor subtype in various physiological and behavioral processes.
Synthesemethoden
The synthesis of N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine involves several steps, including the reaction of 2-chlorobenzyl chloride with 3-methoxybenzyl alcohol to form 2-chlorobenzyl-3-methoxybenzyl ether. This ether is then reacted with 3-(4-morpholinyl)propylamine to form the final product, N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine.
Wissenschaftliche Forschungsanwendungen
N-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(4-morpholinyl)propyl]amine has been used in various scientific research applications, including studies on the role of the 5-HT7 receptor in the central nervous system. It has been shown to have potential therapeutic effects in the treatment of depression, anxiety, and cognitive disorders.
Eigenschaften
Molekularformel |
C22H29ClN2O3 |
|---|---|
Molekulargewicht |
404.9 g/mol |
IUPAC-Name |
N-[[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C22H29ClN2O3/c1-26-22-15-18(16-24-9-4-10-25-11-13-27-14-12-25)7-8-21(22)28-17-19-5-2-3-6-20(19)23/h2-3,5-8,15,24H,4,9-14,16-17H2,1H3 |
InChI-Schlüssel |
WOGAHFLHAUYLEF-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC3=CC=CC=C3Cl |
Kanonische SMILES |
COC1=C(C=CC(=C1)CNCCCN2CCOCC2)OCC3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



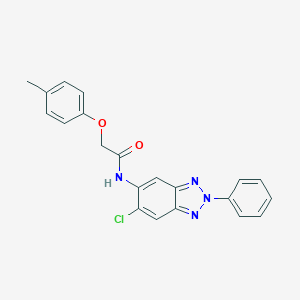

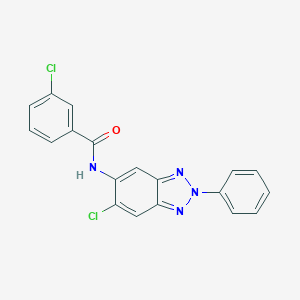

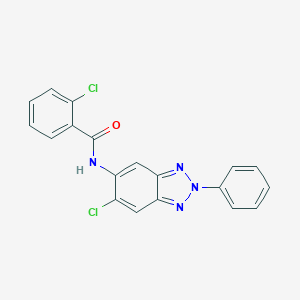

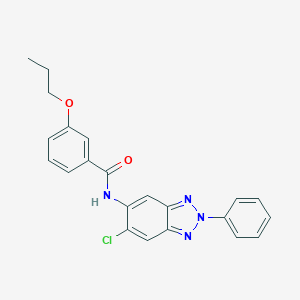
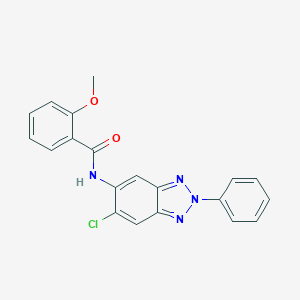
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B283548.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B283549.png)
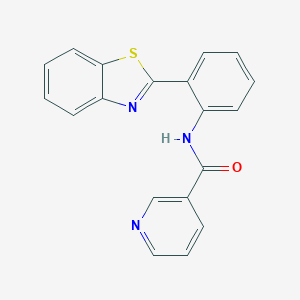
![3-[(2-fluorobenzyl)sulfanyl]-N-[(3-methylthiophen-2-yl)methyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283554.png)
![N-(5-bromo-2-methoxybenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283555.png)
![N-(3-bromobenzyl)-3-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B283556.png)